molecular formula C15H12N2O2 B1384448 7-(Benzyloxy)quinazolin-4(1H)-one CAS No. 193002-14-1

7-(Benzyloxy)quinazolin-4(1H)-one

Cat. No. B1384448
M. Wt: 252.27 g/mol
InChI Key: KEMWNYKFWBNOAT-UHFFFAOYSA-N
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Description

“7-(Benzyloxy)quinazolin-4(1H)-one” is a member of the class of quinazolines carrying 2-fluoro-4-methyl-5-hydroxyanilino and benzyloxy substituents at positions 4 and 7 respectively . It has a role as a vascular endothelial growth factor receptor antagonist . It is a benzyl ether, an aromatic ether, a member of quinazolines, a secondary amino compound, a substituted aniline, a halophenol, a member of monofluorobenzenes, an organic cation and a fluorophenol .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .


Molecular Structure Analysis

The molecular structure of “7-(Benzyloxy)quinazolin-4(1H)-one” is C22H18FN3O2 . The InChI is InChI=1S/C22H18FN3O2/c1-14-9-18 (23)20 (11-21 (14)27)26-22-17-8-7-16 (10-19 (17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3, (H,24,25,26) .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized and evaluated for their antifungal activity against Candida Albicans, Aspergilles Niger, Aspergillus Clavatus, Aspergillus Fumigatus, Aspergillus Parasiticus at various concentrations .


Physical And Chemical Properties Analysis

The molecular weight of “7-(Benzyloxy)quinazolin-4(1H)-one” is 375.4 g/mol . The IUPAC name is 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol .

Scientific Research Applications

  • Synthesis Techniques : A study by Costa et al. (2004) outlines a method for synthesizing quinazolin-2-ones, including 7-(Benzyloxy)quinazolin-4(1H)-one, through palladium-catalyzed cyclization-alkoxycarbonylation. This synthesis is notable for its efficiency and the formation of various stereoisomers, which is crucial in drug design and development (Costa et al., 2004).

  • Anticancer Activity : Bollu et al. (2017) report the synthesis of quinazolin-4(3H)-one hybrids, which exhibited promising anti-proliferative activity against lung, cervical, and breast cancer cell lines. This suggests the potential of 7-(Benzyloxy)quinazolin-4(1H)-one derivatives in cancer treatment (Bollu et al., 2017).

  • Optimization of Synthesis Methods : Noolvi and Patel (2013) focused on modifying the synthesis methodology of quinazoline derivatives to enhance their anticancer properties. This research underscores the importance of methodological advancements in improving the efficacy of quinazolin-4(3H)-one compounds in cancer therapy (Noolvi & Patel, 2013).

  • Antiviral Activities : Selvam et al. (2007) synthesized 2,3-disubstituted quinazolin-4(3H)-ones with significant antiviral activities against various respiratory and biodefense viruses, highlighting the potential of quinazolin-4(3H)-one derivatives in antiviral drug development (Selvam et al., 2007).

  • Radioiodination and Biodistribution Studies : Al-Salahi et al. (2018) explored the radioiodination of benzoquinazoline derivatives for potential use in targeting tumor cells, indicating a role in diagnostic imaging and targeted cancer therapy (Al-Salahi et al., 2018).

Future Directions

Quinazoline derivatives have shown significant potential in various biological activities . They have been studied for their α-glucosidase inhibitory potential , indicating potential for further study as new anti-diabetic agents . Furthermore, they have shown good antitumor activities towards human lung cancer cells (A549) and human prostate cancer cells (PC-3) . These findings suggest that “7-(Benzyloxy)quinazolin-4(1H)-one” and its derivatives could be further explored for their potential therapeutic applications.

properties

IUPAC Name

7-phenylmethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMWNYKFWBNOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621788
Record name 7-(Benzyloxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)quinazolin-4(1H)-one

CAS RN

193002-14-1
Record name 7-(Benzyloxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(benzyloxy)-3,4-dihydroquinazolin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium (368 mg, 16 mmol) was added to benzyl alcohol (10 ml, 96 mmol) and the mixture was heated at 148° C. for 30 minutes, 7-fluoro-3,4-dihydroquinazolin-4-one (656 mg, 4 mmol), (J. Chem. Soc. section B 1967, 449), was added and the mixture maintained at 148° C. for 24 hours. The reaction mixture was allowed to cool, the solution was poured on to water (170 ml) and the aqueous mixture adjusted to pH3 with concentrated hydrochloric acid. The precipitate was collected by filtration, washed with water, then ether and dried under vacuum to give 7-benzyloxy-3,4-dihydroquinazolin-4-one (890 mg, 89%) as a white solid.
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368 mg
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10 mL
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656 mg
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Synthesis routes and methods II

Procedure details

Benzyl alcohol (12.6 ml, 122 mmol) was added dropwise over 15 minutes to a slurry of sodium hydride (60% dispersion in mineral oil, 7.6 g, 190 mmol) in dimethylacetamide (100 ml) cooled in an ice-bath. The mixture was stirred at 0° C. for 15 minutes and then 7-fluoroquinazolin-4(3H)-one (prepared as described in WO03/055491) (10.0 g, 61 mmol) was added portionwise over 15 minutes. The mixture was warmed to room temperature and then heated at 60° C. for 15 hours and then at 80° C. for 3 hours. The mixture was poured into water (600 ml) and made acidic (pH˜6) by the addition of concentrated hydrochloric acid. The resultant precipitate was filtered and washed with water to yield 7-(benzyloxy)quinazolin-4(3H)-one as a colourless solid (11.5 g, 75% yield):
Quantity
12.6 mL
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7.6 g
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100 mL
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10 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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